molecular formula C7H8ClNO B169318 (4-Amino-3-chlorophenyl)methanol CAS No. 113372-69-3

(4-Amino-3-chlorophenyl)methanol

Cat. No.: B169318
CAS No.: 113372-69-3
M. Wt: 157.6 g/mol
InChI Key: NRPUTLUQRQJJKJ-UHFFFAOYSA-N
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Description

(4-Amino-3-chlorophenyl)methanol is an organic compound with the molecular formula C7H8ClNO. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring substituted with a chlorine atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Amino-3-chlorophenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (4-Amino-3-chlorophenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of (4-Amino-3-chlorophenyl)acetone using a palladium or platinum catalyst. This method offers higher yields and is more suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form (4-Amino-3-chlorophenyl)aldehyde or (4-Amino-3-chlorophenyl)carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to (4-Amino-3-chlorophenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. For example, reaction with acyl chlorides can yield amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: (4-Amino-3-chlorophenyl)aldehyde, (4-Amino-3-chlorophenyl)carboxylic acid.

    Reduction: (4-Amino-3-chlorophenyl)methane.

    Substitution: Various amides and other derivatives.

Scientific Research Applications

(4-Amino-3-chlorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Amino-3-chlorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The amino group can form hydrogen bonds with biological targets, while the hydroxyl group can participate in oxidation-reduction reactions. The chlorine atom may enhance the compound’s lipophilicity, affecting its distribution within biological membranes.

Comparison with Similar Compounds

    (4-Amino-3-chlorophenyl)acetone: A precursor in the synthesis of (4-Amino-3-chlorophenyl)methanol.

    (4-Amino-3-chlorophenyl)aldehyde: An oxidation product of this compound.

    (4-Amino-3-chlorophenyl)carboxylic acid: Another oxidation product.

Uniqueness: this compound is unique due to the presence of both an amino and a hydroxyl group on the benzene ring, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

IUPAC Name

(4-amino-3-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPUTLUQRQJJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551114
Record name (4-Amino-3-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113372-69-3
Record name (4-Amino-3-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Obtained as a light brown solid (76%) starting from commercially available methyl 4-amino-3-chlorobenzoate (4 g; 0.021 mol) and lithium aluminium hydride (1.09 g; 0.028 mol) in 144 ml tetrahydrofuran following the experimental procedure as described for intermediate 38.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
144 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Amino-3-chlorophenyl)methanol
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(4-Amino-3-chlorophenyl)methanol
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